Diethyl 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)malonate
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Overview
Description
Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazolidinyl ring substituted with phenyl groups and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate typically involves the reaction of potassium phthalimide with diethyl bromomalonate. The reaction proceeds under controlled conditions to yield the desired product . The general reaction scheme can be represented as follows:
Reactants: Potassium phthalimide and diethyl bromomalonate.
Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions.
Product: Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The phenyl groups and ester functionalities can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate: Similar in structure but with an isoindoline ring instead of a pyrazolidinyl ring.
Diethyl 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)malonate: A closely related compound with slight variations in the substituents.
Uniqueness
Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate is unique due to its specific substitution pattern and the presence of both phenyl groups and a malonate ester
Properties
CAS No. |
6139-70-4 |
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Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)propanedioate |
InChI |
InChI=1S/C22H22N2O6/c1-3-29-21(27)18(22(28)30-4-2)17-19(25)23(15-11-7-5-8-12-15)24(20(17)26)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
InChI Key |
XEMGYZYJAUYWMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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